N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a dimethoxyphenyl group, and an oxazole ring, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorophenylamine and an appropriate electrophile.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using 3,4-dimethoxyphenylboronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
- N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activities.
Properties
Molecular Formula |
C18H15ClN2O4 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2O4/c1-23-15-7-6-11(8-17(15)24-2)16-10-14(21-25-16)18(22)20-13-5-3-4-12(19)9-13/h3-10H,1-2H3,(H,20,22) |
InChI Key |
KLWUUAZXELUZHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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